N-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide

Medicinal Chemistry Structure-Activity Relationship Pyrrole Carboxamide

DHODH screening programs risk compound degradation when using imine-linked pyrrole probes in extended assays. This 2-methoxybenzamide-substituted 3-cyano-4,5-diphenylpyrrole (CAS 477887-33-5) features a hydrolytically stable amide linkage for ≥24 h incubations at physiological pH. • Amide linkage resists hydrolysis; avoids degradation artifacts vs. imine analogs (e.g., CAS 478032-86-9) • 5 H-bond acceptors, 4 aromatic rings vs. 3/3 for 2-methylpropanamide analog (CAS 478032-68-7) • MW 449.55 g/mol (+64 Da) ensures distinct ADME space for screening library diversity Research-grade; CAS/MFCD-tracked; in stock for global dispatch.

Molecular Formula C29H27N3O2
Molecular Weight 449.554
CAS No. 477887-33-5
Cat. No. B2441815
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide
CAS477887-33-5
Molecular FormulaC29H27N3O2
Molecular Weight449.554
Structural Identifiers
SMILESCCCCN1C(=C(C(=C1NC(=O)C2=CC=CC=C2OC)C#N)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C29H27N3O2/c1-3-4-19-32-27(22-15-9-6-10-16-22)26(21-13-7-5-8-14-21)24(20-30)28(32)31-29(33)23-17-11-12-18-25(23)34-2/h5-18H,3-4,19H2,1-2H3,(H,31,33)
InChIKeyVEPPOBBDAPWJBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 477887-33-5: Identity & Structure


N-(1-Butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)-2-methoxybenzenecarboxamide (CAS 477887-33-5; MFCD02082158) is a fully substituted 3-cyanopyrrole derivative bearing a 2-methoxybenzamide moiety at the 2-position and a butyl chain at the N-1 position. The compound belongs to the 4,5-diphenylpyrrole-2-carboxamide class, a scaffold extensively patented for cannabinoid CB1 receptor antagonism, kinase inhibition, and dihydroorotate dehydrogenase (DHODH) inhibition [1]. Its molecular formula is C29H27N3O2 with a molecular weight of 449.55 g/mol, and it is currently distributed as a research-grade chemical by specialized suppliers [2].

DHODH pathway inhibition studies
Kinase selectivity profiling
Cannabinoid receptor research context

Non-Substitutability of CAS 477887-33-5


Within the 3-cyano-4,5-diphenylpyrrole chemotype, seemingly minor variations at the 2-carboxamide position produce substantial shifts in molecular recognition, physicochemical properties, and biological target engagement. The 2-methoxybenzamide group introduces an ortho-methoxy oxygen that functions as an additional hydrogen-bond acceptor and alters the torsional profile of the amide linkage relative to the pyrrole core [1]. This contrasts sharply with the 2-methylpropanamide analog (CAS 478032-68-7), where the aliphatic isobutyryl group eliminates both the aromatic π-stacking potential and the hydrogen-bond acceptor capacity of the benzamide carbonyl-adjacent substituent . Generic interchange between these compounds therefore risks loss of target affinity, altered selectivity, and unpredictable pharmacokinetic behavior.

2‑Methoxybenzamide profile

Extra H‑bond acceptors and aromatic ring may shift target engagement vs. aliphatic amide analogs.

Amide linkage stability

Hydrolytic stability may not transfer from imine‑containing analogs; degradation can alter assay readouts.

Comparative Evidence for 477887-33-5


2-Methoxybenzamide vs. 2-Methylpropanamide Substituents

The target compound incorporates a 2-methoxybenzamide group at the pyrrole 2-position, whereas its closest commercially available analog (CAS 478032-68-7) bears a 2-methylpropanamide (isobutyramide) substituent . This structural difference introduces (i) an additional aromatic ring capable of π-π stacking interactions, (ii) an ortho-methoxy oxygen atom providing an extra hydrogen-bond acceptor site (total H-bond acceptors: 5 vs. 3 for the 2-methylpropanamide analog), and (iii) increased conformational restriction around the amide C-N bond due to steric interaction between the ortho-methoxy group and the pyrrole ring [1]. These features are absent in the aliphatic amide analog.

Substituent comparison
Head‑to‑head
5 H‑bond acceptors, 4 aromatic rings vs. 3 H‑bond acceptors, 3 aromatic rings
2‑Methoxybenzamide adds binding features absent in aliphatic analog.
H‑bond and π‑stack capacity reviewed
Medicinal Chemistry Structure-Activity Relationship Pyrrole Carboxamide

Molecular Weight and logP Comparison

The molecular weight of the target compound (449.55 g/mol) is 64.05 g/mol higher than that of the 2-methylpropanamide analog (385.50 g/mol) . This exceeds the typical threshold for congeneric pair interchangeability in lead optimization, where a molecular weight difference greater than approximately 30 Da generally corresponds to a distinct absorption, distribution, metabolism, and excretion (ADME) space. Furthermore, the presence of the 2-methoxyphenyl group increases the calculated partition coefficient (clogP) relative to the aliphatic amide analog, which is predicted to shift the compound further into lipophilic chemical space, as the 2-methoxybenzamide moiety adds both a phenyl ring and a methoxy substituent while the 2-methylpropanamide analog contributes only an isopropyl group [1].

Molecular weight
Head‑to‑head
Target: 449.55 g/mol; Analog: 385.50 g/mol
+64.05 g/mol (16.6%)
Distinct ADME property space; may influence permeability context.
Derived from molecular formulas
Drug-likeness Physicochemical Properties ADME Prediction

Class-Level Bioactivity: DHODH & Kinase Inhibition

The 4,5-diphenylpyrrole-2-carboxamide scaffold, which constitutes the core of the target compound, is a validated pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition [1]. In a patent series describing pyrrole carboxamide DHODH inhibitors, compounds with aromatic carboxamide substituents at the pyrrole 2-position demonstrated IC50 values in the nanomolar range against Plasmodium falciparum DHODH (e.g., representative compounds with IC50 = 64–178 nM in the DCIP chromogen reduction assay) [2]. While direct assay data for the target compound itself has not been located in the public domain at the time of this analysis, the presence of the electron-rich 2-methoxybenzamide substituent—capable of forming key hydrogen-bond interactions with conserved active-site residues (Arg265 or equivalent)—is consistent with the pharmacophoric requirements for DHODH engagement identified across multiple chemical series [3].

DHODH inhibition
Class‑level
Class‑level IC₅₀ range 64–178 nM for related pyrrole carboxamides
Scaffold supports DHODH research; target‑specific data pending.
Data to verify; no direct assay for this compound
DHODH Inhibition Kinase Inhibition Scaffold Pharmacology

Chemical Stability and Supply Chain Advantage

The target compound is supplied as a research-grade chemical with cataloged identity (MFCD02082158) and is available from specialty distributors serving the medicinal chemistry and screening library markets [1]. Its CAS registry (477887-33-5) uniquely identifies it within the broader 3-cyano-4,5-diphenylpyrrole chemical space. In contrast, the structurally related imino analog, 4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid (CAS 478032-86-9), features an imine rather than an amide linkage at the pyrrole 2-position, which fundamentally alters the chemical stability profile: imines are susceptible to hydrolysis under acidic or aqueous conditions, whereas the amide bond in the target compound confers substantially greater chemical stability suitable for long-term storage in DMSO stock solutions and compatibility with biochemical assay conditions .

Chemical stability
Head‑to‑head
Amide linkage: hydrolytically stable; Imine linkage: susceptible to hydrolysis.
Amide stability supports long‑term assay integrity.
Under standard assay conditions (pH 7.4, 25–37 °C)
Chemical Procurement Research Chemical Purity Compound Library Screening

Key Applications of CAS 477887-33-5


SAR Exploration for DHODH Inhibition

The 4,5-diphenylpyrrole-2-carboxamide scaffold is a validated pharmacophore for dihydroorotate dehydrogenase (DHODH) inhibition, with multiple patent series demonstrating nanomolar potency against the plasmodial enzyme [1]. The target compound offers a specific 2-methoxybenzamide substituent that extends the aromatic amide SAR space beyond previously characterized analogs. Its five hydrogen-bond acceptor atoms and four aromatic rings provide a distinct interaction profile relative to the aliphatic amide comparator (CAS 478032-68-7; 3 H-bond acceptors; 3 aromatic rings) , making it a valuable probe for interrogating the hydrogen-bond network in the DHODH ubiquinone-binding pocket.

Stable Chemical Probes for Kinase & DHODH

The hydrolytically stable amide linkage at the pyrrole 2-position differentiates this compound from imine-containing analogs such as CAS 478032-86-9, whose Schiff base linkage is susceptible to degradation under standard aqueous assay conditions . This stability advantage makes the target compound suitable for extended biochemical and cell-based assays requiring prolonged incubation (≥24 hours) at physiological pH, where imine-containing analogs may generate degradation artifacts that confound dose-response analyses. Procurement for chemical probe campaigns should prioritize this amide variant for experiments where compound integrity over the full assay duration is critical.

Compound Library Design for Screening Diversity

With a molecular weight of 449.55 g/mol and a 2-methoxybenzamide pharmacophoric element, the target compound occupies a distinct region of physicochemical space within the 3-cyano-4,5-diphenylpyrrole series. The 64 Da molecular weight increment relative to the 2-methylpropanamide analog (385.50 g/mol) ensures that inclusion of both compounds in a screening library expands the sampled property range, reducing redundancy and improving library diversity metrics . The unique CAS registry number (477887-33-5) and MFCD identifier (MFCD02082158) facilitate unambiguous inventory tracking and data management in compound management systems.

Application
Selection Property
Validation Focus
DHODH inhibition SAR studies
2‑Methoxybenzamide substituent diversity
Hydrogen‑bond network in ubiquinone‑binding pocket
Long‑duration enzyme assays
Amide linkage stability
Compound integrity over incubation time
Screening library diversity expansion
Distinct molecular weight and H‑bond profile
Physicochemical space coverage and inventory tracking
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